molecular formula C13H19NO B2463819 (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 619296-06-9

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B2463819
CAS No.: 619296-06-9
M. Wt: 205.301
InChI Key: JSUULOSSQLONME-UHFFFAOYSA-N
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Description

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C13H19NO. It features a tetrahydropyran ring substituted with a p-tolyl group and an amine group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.

Mechanism of Action

Mode of Action

It’s likely that it interacts with its target proteins and inhibits their function, similar to other alk5 inhibitors . This inhibition could lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

The compound may affect the TGF-beta signaling pathway due to its potential inhibitory effect on ALK5 . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of this inhibition could include altered cell growth and differentiation.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. If it indeed inhibits ALK5, it could potentially alter cell growth and differentiation processes .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature and exposure to light . Furthermore, the compound’s action and efficacy could be influenced by the biological environment, including the presence of other molecules and the pH of the surroundings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of p-tolylmagnesium bromide with tetrahydro-2H-pyran-4-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of both a p-tolyl group and an amine group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(4-methylphenyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUULOSSQLONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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